(5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine (5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine
Brand Name: Vulcanchem
CAS No.: 355815-82-6
VCID: VC8948724
InChI: InChI=1S/C16H17BrFNO/c1-20-16-6-5-14(17)10-13(16)11-19-8-7-12-3-2-4-15(18)9-12/h2-6,9-10,19H,7-8,11H2,1H3
SMILES: COC1=C(C=C(C=C1)Br)CNCCC2=CC(=CC=C2)F
Molecular Formula: C16H17BrFNO
Molecular Weight: 338.21 g/mol

(5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine

CAS No.: 355815-82-6

Cat. No.: VC8948724

Molecular Formula: C16H17BrFNO

Molecular Weight: 338.21 g/mol

* For research use only. Not for human or veterinary use.

(5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine - 355815-82-6

Specification

CAS No. 355815-82-6
Molecular Formula C16H17BrFNO
Molecular Weight 338.21 g/mol
IUPAC Name N-[(5-bromo-2-methoxyphenyl)methyl]-2-(3-fluorophenyl)ethanamine
Standard InChI InChI=1S/C16H17BrFNO/c1-20-16-6-5-14(17)10-13(16)11-19-8-7-12-3-2-4-15(18)9-12/h2-6,9-10,19H,7-8,11H2,1H3
Standard InChI Key IVXMBBNYQPHOJX-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Br)CNCCC2=CC(=CC=C2)F
Canonical SMILES COC1=C(C=C(C=C1)Br)CNCCC2=CC(=CC=C2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a 5-bromo-2-methoxybenzyl group linked via an amine bridge to a 2-(3-fluorophenyl)ethyl moiety. This structure combines electron-withdrawing (bromo, fluoro) and electron-donating (methoxy) substituents, creating a polar yet lipophilic profile conducive to interactions with biological targets .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₁₇BrFNO
Molecular Weight338.21 g/mol
SMILESCOC1=C(C=C(C=C1)Br)CNCCC2=CC(=CC=C2)F
InChI KeyIVXMBBNYQPHOJX-UHFFFAOYSA-N
CAS Registry Number355815-82-6

Synthesis and Manufacturing

Synthetic Routes

Although no direct synthesis protocol for this compound is published in open literature, analogous methods from related structures suggest a multi-step approach:

  • Benzylamine Formation: Coupling of 5-bromo-2-methoxybenzaldehyde with 2-(3-fluorophenyl)ethylamine via reductive amination .

  • Purification: Column chromatography or recrystallization to isolate the target compound .

Table 2: Hypothetical Reaction Conditions

StepReagentsTemperatureDurationYield*
Reductive AminationNaBH₃CN, MeOH0–25°C12–24 h60–75%
WorkupHCl, NaOHRT1–2 h

*Estimated based on analogous reactions in .

Industrial-Scale Considerations

The patent CN111777549A highlights challenges in scaling brominated aromatic amines, emphasizing:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .

  • Bromination Agents: N-Bromosuccinimide (NBS) minimizes byproducts compared to elemental bromine .

Pharmacological Research

Biological Activity

While specific studies on this compound are absent from available sources, its structural analogs demonstrate:

  • Dopamine Receptor Modulation: Tertiary amines with fluorophenyl groups show affinity for D₂-like receptors .

  • MAO Inhibition: Methoxy-substituted benzylamines inhibit monoamine oxidases in neurodegenerative models .

ADME Profiling

Physicochemical parameters predict:

  • Lipophilicity: logP ≈ 3.1 (calculated via PubChem), favoring blood-brain barrier penetration .

  • Metabolic Stability: Susceptibility to hepatic CYP450-mediated O-demethylation .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Antipsychotics: Structural similarity to atypical neuroleptics like risperidone .

  • Anticancer Agents: Bromoaryl moieties enhance DNA alkylation potential .

Material Science

Bromine's radical scavenging properties suggest utility in:

  • Polymer Stabilizers: Preventing oxidative degradation in industrial plastics .

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